molecular formula C14H14ClN3O3 B6634169 (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid

(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid

Cat. No. B6634169
M. Wt: 307.73 g/mol
InChI Key: DYJSKGIXECHBGR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid, also known as CI-947, is a small molecule inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme involved in fatty acid synthesis and is a promising target for the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer.

Mechanism of Action

(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid inhibits the activity of ACC by binding to the biotin carboxylase domain of the enzyme. This prevents the carboxylation of acetyl-CoA to malonyl-CoA, which is a key step in the synthesis of fatty acids. By inhibiting fatty acid synthesis, (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid reduces lipid accumulation and improves insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid have been extensively studied in preclinical models. In addition to reducing lipid accumulation and improving insulin sensitivity, (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid has been shown to reduce hepatic steatosis, inflammation, and oxidative stress. These effects are thought to be mediated by the inhibition of fatty acid synthesis and the subsequent reduction in lipid accumulation.

Advantages and Limitations for Lab Experiments

(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-characterized tool compound for the study of ACC biology. However, one limitation of (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid is that it is not selective for the two isoforms of ACC (ACC1 and ACC2), which may limit its utility in certain experiments.

Future Directions

There are several future directions for the study of (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid and ACC biology. One area of interest is the development of more selective inhibitors of ACC1 and ACC2. Another area of interest is the study of the role of ACC in cancer metabolism, as ACC has been shown to be upregulated in several types of cancer. Finally, the development of ACC inhibitors for clinical use in the treatment of metabolic disorders is an active area of research.

Synthesis Methods

The synthesis of (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid involves a multi-step process that starts with the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1H-imidazole-5-carboxylic acid to form the imidazole derivative. The final step involves the coupling of the imidazole derivative with (2S)-2-amino-3-hydroxypropanoic acid to form (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid.

Scientific Research Applications

(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid has been extensively studied in preclinical models and has demonstrated promising results in the treatment of metabolic disorders. In a study published in the Journal of Medicinal Chemistry, (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid was shown to improve glucose tolerance and decrease body weight in diet-induced obese mice. Another study published in Cancer Research showed that (2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid inhibited the growth of breast cancer cells in vitro and in vivo.

properties

IUPAC Name

(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-8-2-3-10(11(15)4-8)13(19)18-12(14(20)21)5-9-6-16-7-17-9/h2-4,6-7,12H,5H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJSKGIXECHBGR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid

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